tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is a chemical compound with the molecular formula C12H26N2O4 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-4-(methylamino)butan-2-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating the metabolism and toxicity of carbamates .
Medicine
It may be used in the synthesis of drugs that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-methylcarbamate: A simpler derivative with similar reactivity but lacking the butan-2-yl group.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Contains an aromatic ring, which imparts different chemical properties and reactivity.
N-Boc-ethanolamine: A related compound with a hydroxyl group instead of the methylamino group.
Uniqueness
The presence of both tert-butyl and methylamino groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
1824595-35-8 |
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Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(7-8-12-5)13(6)10(14)15-11(2,3)4/h9,12H,7-8H2,1-6H3 |
InChI Key |
IDRAAAKGPPQRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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